molecular formula C43H70O5 B1243452 [(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate

[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate

Cat. No.: B1243452
M. Wt: 667 g/mol
InChI Key: JDIBHXLLYJNLGX-YWTQTYENSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DG(20:3(8Z, 11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2], also known as diacylglycerol(20:3/20:4) or DG(20:3/20:4), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(20:3(8Z, 11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(20:3(8Z, 11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(20:3(8Z, 11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(20:3(8Z, 11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(20:3(8Z, 11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] is involved in phosphatidylethanolamine biosynthesis pe(20:3(8Z, 11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway and phosphatidylcholine biosynthesis PC(20:3(8Z, 11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway. DG(20:3(8Z, 11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(20:3(8Z, 11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)/18:3(9Z, 12Z, 15Z)) pathway, de novo triacylglycerol biosynthesis TG(20:3(8Z, 11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)/18:4(6Z, 9Z, 12Z, 15Z)) pathway, de novo triacylglycerol biosynthesis TG(20:3(8Z, 11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)) pathway, and de novo triacylglycerol biosynthesis TG(20:3(8Z, 11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)) pathway.
DG(20:3(8Z,11Z,14Z)/20:4(5Z,8Z,11Z,14Z)/0:0) is a diglyceride.

Scientific Research Applications

1. Delayed Gamma-Ray Spectroscopy in Nuclear Materials

  • Delayed gamma-ray spectroscopy is used in nuclear material analysis. Rodriguez et al. (2019) discuss optimizing a moderator system for neutron sources in delayed gamma-ray spectroscopy, enhancing the detection capabilities of high-radioactivity nuclear materials (Rodriguez et al., 2019).

2. Transformation in Microbial Metabolism

  • Prabhune et al. (2002) explored the transformation of arachidonic acid by Candida bombicola, resulting in the synthesis of hydroxy-eicosatetraenoic acids, which are structurally similar to DG(20:3(8Z,11Z,14Z)/20:4(5Z,8Z,11Z,14Z)/0:0) (Prabhune et al., 2002).

3. LC-MS/MS Analysis of Eicosatrienoic and Dihydroxyeicosatrienoic Acids

  • Duflot et al. (2017) developed an LC-MS/MS method to quantify epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma, substances related to DG(20:3/20:4/0:0) in structure and function (Duflot et al., 2017).

4. Epoxidation of Fatty Acids

  • Research by Grabovskiy et al. (2006) on the epoxidation of polyunsaturated fatty acids, including arachidonic acid, is relevant to understanding the chemical behavior of DG(20:3/20:4/0:0) (Grabovskiy et al., 2006).

5. Metabolomics in Cancer Diagnosis

  • Qin et al. (2022) investigated metabolites in thyroid carcinoma, including lipid metabolites like DG(20:3/20:4/0:0), for potential use as biomarkers (Qin et al., 2022).

6. Metabolism of Arachidonic Acid

  • Hecker et al. (1987) studied the metabolism of arachidonic acid by prostaglandin H synthase, a process related to the formation and function of DG(20:3/20:4/0:0) (Hecker et al., 1987).

Properties

Molecular Formula

C43H70O5

Molecular Weight

667 g/mol

IUPAC Name

[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate

InChI

InChI=1S/C43H70O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-40-41(39-44)48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,23-26,30,32,41,44H,3-10,15-16,21-22,27-29,31,33-40H2,1-2H3/b13-11-,14-12-,19-17-,20-18-,25-23-,26-24-,32-30-/t41-/m0/s1

InChI Key

JDIBHXLLYJNLGX-YWTQTYENSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)OC[C@H](CO)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate
Reactant of Route 2
Reactant of Route 2
[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate
Reactant of Route 3
Reactant of Route 3
[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate
Reactant of Route 4
Reactant of Route 4
[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate
Reactant of Route 5
Reactant of Route 5
[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate
Reactant of Route 6
Reactant of Route 6
[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate

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